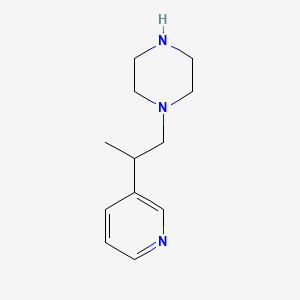
1-(2-Pyridin-3-ylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridin-3-ylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety through a propyl chain
Preparation Methods
The synthesis of 1-(2-Pyridin-3-ylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of commercially available N-alkyl, N-acyl, or N-protected piperazines, which are then subjected to various chemical reactions to obtain the desired compound .
Chemical Reactions Analysis
1-(2-Pyridin-3-ylpropyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Cyclization: The ring formation reaction between diamines and sulfonium salts leads to the formation of protected piperazines.
Common reagents and conditions used in these reactions include basic conditions for condensation reactions, acidic conditions for hydrolysis, and the use of catalysts like silver carbonate for cycloaddition reactions . Major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones .
Scientific Research Applications
1-(2-Pyridin-3-ylpropyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Pyridin-3-ylpropyl)piperazine involves its interaction with specific molecular targets and pathways. It acts as a potent and selective α2-adrenergic receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction leads to various physiological effects, including modulation of neurotransmitter release and regulation of blood pressure. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-(2-Pyridin-3-ylpropyl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist activity.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent α2-adrenergic receptor antagonist properties.
1-(2-Pyrimidinyl)piperazine: Acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-pyridin-3-ylpropyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-11(12-3-2-4-14-9-12)10-15-7-5-13-6-8-15/h2-4,9,11,13H,5-8,10H2,1H3 |
InChI Key |
YVCLWYZPHDGZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCNCC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















